molecular formula C7H9NO4 B14335782 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one CAS No. 95508-58-0

3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one

Cat. No.: B14335782
CAS No.: 95508-58-0
M. Wt: 171.15 g/mol
InChI Key: OYZVPRNFUOGWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one is a chemical compound known for its intriguing structure and potential applications in various fields. This compound features a pyridinone core with multiple hydroxyl groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the hydroxylation of a pyridinone precursor, followed by methylation and hydroxymethylation steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyridinone ring or the hydroxymethyl group.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridinone ketones, while reduction can produce pyridinone alcohols.

Scientific Research Applications

3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

  • 2,4-Dihydroxy-6-methylpyridin-3-one
  • 3,4-Dihydroxy-5-methylpyridin-2-one
  • 3,4-Dihydroxy-6-(hydroxymethyl)pyridin-2-one

Comparison: Compared to these similar compounds, 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one stands out due to its unique combination of hydroxyl and methyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

95508-58-0

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

3,4-dihydroxy-6-(hydroxymethyl)-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO4/c1-3-4(2-9)8-7(12)6(11)5(3)10/h9,11H,2H2,1H3,(H2,8,10,12)

InChI Key

OYZVPRNFUOGWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=C1O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.